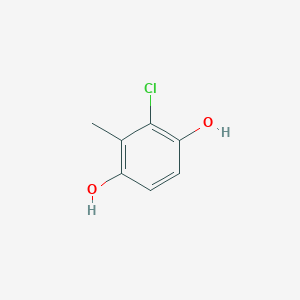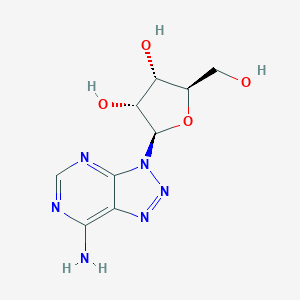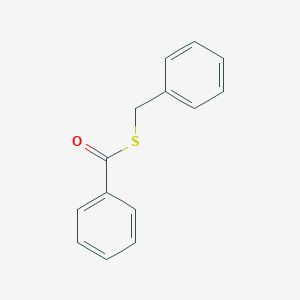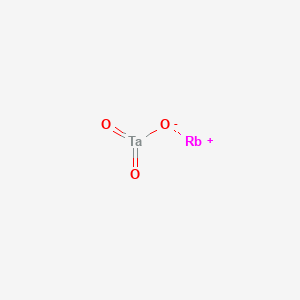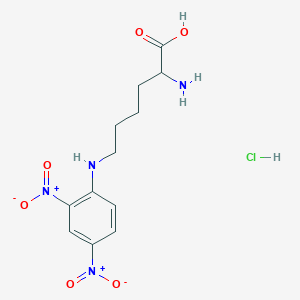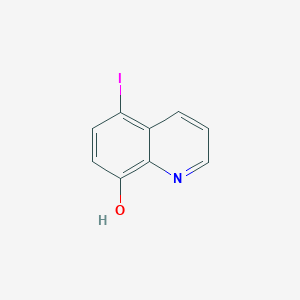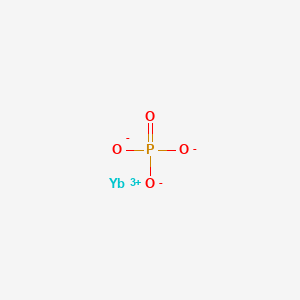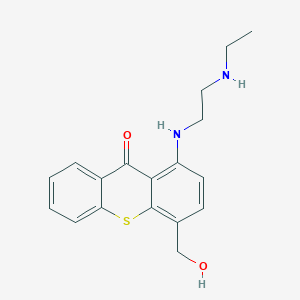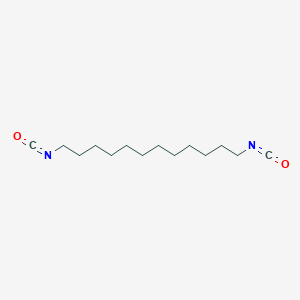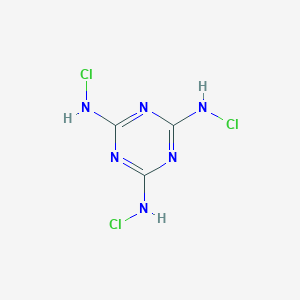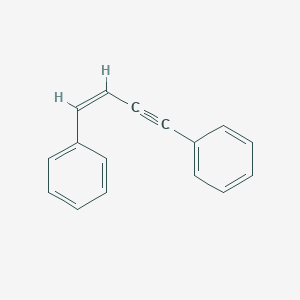
Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis- is a chemical compound with the molecular formula C18H14. It is also known as 1,4-bis(1-buten-3-yne)benzene. This compound is an important organic intermediate used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis- is not well understood. However, it is known to undergo Diels-Alder reactions with electron-rich dienophiles. It can also undergo oxidative coupling reactions with arylboronic acids to form biaryl compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis-. However, it has been reported to have low toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis- has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It is also a versatile intermediate that can be used in the synthesis of various organic compounds. However, its low solubility in water can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for research on Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis-. One direction is to explore its potential applications in the synthesis of new organic compounds with unique properties. Another direction is to investigate its mechanism of action and its potential as a catalyst for organic reactions. Additionally, further research is needed to determine its toxicity and environmental impact.
Métodos De Síntesis
Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis- can be synthesized by the reaction of 1,4-dibromo-2-butyne with sodium or potassium acetylide in dry ether. The reaction yields 1,4-bis(1-buten-3-yne)benzene as a white solid with a melting point of 125-127°C.
Aplicaciones Científicas De Investigación
Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis- is used as an intermediate in the synthesis of various organic compounds. It is used in the synthesis of porphyrin derivatives, which have applications in photodynamic therapy for cancer treatment. It is also used in the synthesis of dendrimers, which have applications in drug delivery, catalysis, and sensing.
Propiedades
Número CAS |
13141-45-2 |
|---|---|
Nombre del producto |
Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis- |
Fórmula molecular |
C16H12 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
[(E)-4-phenylbut-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C16H12/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-7,9-13H/b13-7+ |
Clave InChI |
LHNRWGOBPNCPKQ-NTUHNPAUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\C#CC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC#CC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



